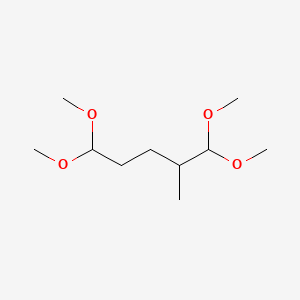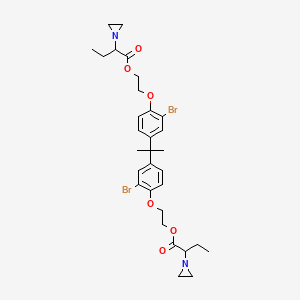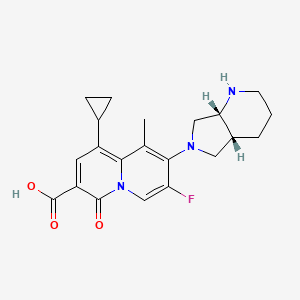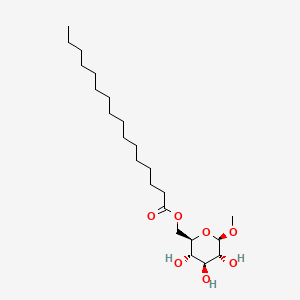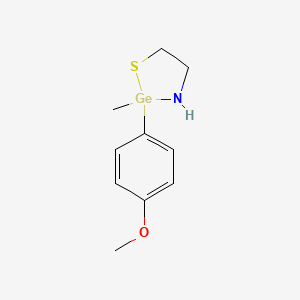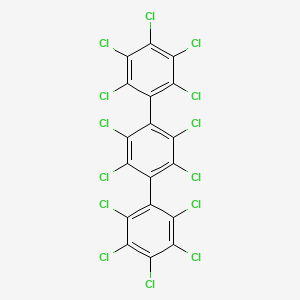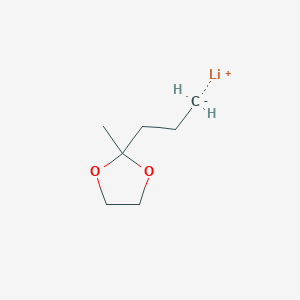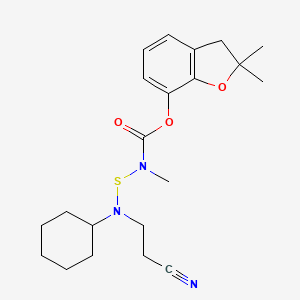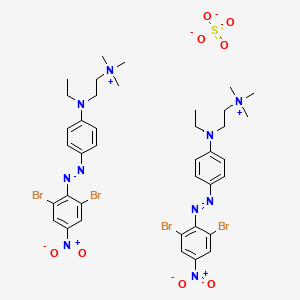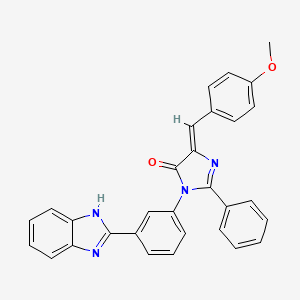
4H-Imidazol-4-one, 3,5-dihydro-3-(3-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazol-4-one, 3,5-dihydro-3-(3-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl- is a complex organic compound that belongs to the class of imidazolones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation reactions: Combining appropriate aldehydes and amines under acidic or basic conditions.
Cyclization reactions: Forming the imidazolone ring through intramolecular cyclization.
Functional group modifications: Introducing various substituents to the core structure through reactions such as alkylation, acylation, or halogenation.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Imidazol-4-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized imidazolone derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4H-Imidazol-4-one derivatives have a wide range of scientific research applications, including:
Medicinal chemistry: Potential use as therapeutic agents due to their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials science: Application in the development of novel materials with unique properties, such as conductive polymers or photoactive compounds.
Organic synthesis: Use as intermediates in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4H-Imidazol-4-one derivatives involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of enzymes involved in various biological processes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interactions: Binding to nucleic acids and affecting gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
4H-Imidazol-4-one derivatives can be compared with other similar compounds, such as:
Imidazole derivatives: Known for their antifungal and antibacterial activities.
Benzimidazole derivatives: Used as anthelmintic and antiviral agents.
Oxazolone derivatives: Known for their anti-inflammatory and analgesic properties.
The uniqueness of 4H-Imidazol-4-one derivatives lies in their specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Eigenschaften
CAS-Nummer |
90660-89-2 |
|---|---|
Molekularformel |
C30H22N4O2 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
(5Z)-3-[3-(1H-benzimidazol-2-yl)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C30H22N4O2/c1-36-24-16-14-20(15-17-24)18-27-30(35)34(29(33-27)21-8-3-2-4-9-21)23-11-7-10-22(19-23)28-31-25-12-5-6-13-26(25)32-28/h2-19H,1H3,(H,31,32)/b27-18- |
InChI-Schlüssel |
XKNBCLJJCCNQNI-IMRQLAEWSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


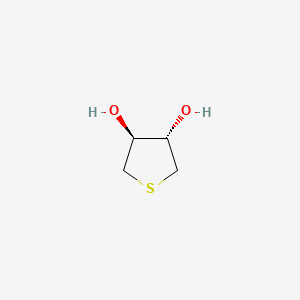
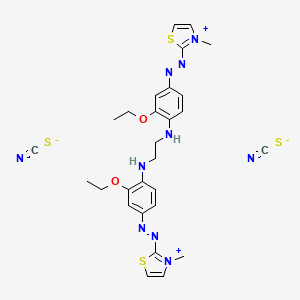
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
